molecular formula C12H21ClN2O B1424046 N,N-Diallyl-2-piperidinecarboxamide hydrochloride CAS No. 1236260-73-3

N,N-Diallyl-2-piperidinecarboxamide hydrochloride

Cat. No.: B1424046
CAS No.: 1236260-73-3
M. Wt: 244.76 g/mol
InChI Key: FAUAOMWGRFNQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-Diallyl-2-piperidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C12H21ClN2O . It’s a compound that is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in the PubChem database .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 244.76 g/mol . More detailed physical and chemical properties can be found in the PubChem database .

Scientific Research Applications

Antidementia Agent Development

  • Anti-Acetylcholinesterase Activity : A derivative of piperidine, similar to N,N-Diallyl-2-piperidinecarboxamide hydrochloride, has been synthesized and shown potent anti-acetylcholinesterase activity, making it a potential candidate for the development of antidementia agents. This compound demonstrated a marked and significant increase in acetylcholine content in rat cerebral cortex and hippocampus, indicating its efficacy in enhancing cognitive functions (Sugimoto et al., 1990).

Antitumor Agent Research

  • Cancer Treatment : A closely related compound, N-(cycloalkylamino)acyl-2-aminothiazole, has shown promise as an antitumor agent in mice, with a derivative entering Phase 1 human clinical trials. This research indicates the potential of piperidinecarboxamide derivatives in cancer therapy (Misra et al., 2004).

Environmental Applications

  • Heavy Metal Removal : this compound derivatives have been used in the development of new super absorbent hydrogels for the removal of heavy metals like nickel and copper from aqueous solutions, demonstrating their environmental application in water treatment (Patel et al., 2011).

Synthetic and Chemical Processes

  • Synthesis of Pharmaceutical Compounds : The compound has been utilized in the scalable and facile synthesis of other pharmaceutical compounds, such as Rho kinase inhibitors, which are under investigation for treating central nervous system disorders (Wei et al., 2016).

  • Catalysis in Organic Chemistry : Derivatives of this compound have been developed as highly enantioselective Lewis basic catalysts for chemical reactions, playing a significant role in the synthesis of various organic compounds (Wang et al., 2006).

Properties

IUPAC Name

N,N-bis(prop-2-enyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.ClH/c1-3-9-14(10-4-2)12(15)11-7-5-6-8-13-11;/h3-4,11,13H,1-2,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUAOMWGRFNQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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